2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid
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Overview
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent photoluminescence efficiency and chemical stability .
Preparation Methods
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves multiple organic synthesis steps. One common method includes the bromination of 9,9’-spirobi[fluorene] using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include bromine, iron (III) chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure and properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its photoluminescence efficiency and chemical stability, making it suitable for various applications.
Comparison with Similar Compounds
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid can be compared with other similar compounds such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Known for its use as a blue-emitting material in electroluminescent devices.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Commonly used as a hole transport material in perovskite solar cells.
The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid lies in its specific functional groups and structural properties, which contribute to its high photoluminescence efficiency and stability.
Properties
Molecular Formula |
C33H24O12 |
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Molecular Weight |
612.5 g/mol |
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid |
InChI |
InChI=1S/C33H24O12/c1-42-25-9-21-13(5-17(25)29(34)35)14-6-18(30(36)37)26(43-2)10-22(14)33(21)23-11-27(44-3)19(31(38)39)7-15(23)16-8-20(32(40)41)28(45-4)12-24(16)33/h5-12H,1-4H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) |
InChI Key |
VOURBHWBQBLGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)C(=O)O)C(=O)O)OC)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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